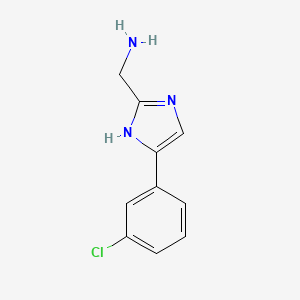
Methyl 2-(3-pyrrolidinylmethyl)benzoate hydrochloride
概要
説明
Methyl 2-(3-pyrrolidinylmethyl)benzoate hydrochloride: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a benzoate ester group attached to a pyrrolidine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-pyrrolidinylmethyl)benzoate hydrochloride typically involves the following steps:
Esterification: The starting material, 2-(3-pyrrolidinylmethyl)benzoic acid, undergoes esterification with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the methyl ester.
Salt Formation: The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve the desired product quality.
化学反応の分析
Types of Reactions: Methyl 2-(3-pyrrolidinylmethyl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzoate ester group can be oxidized to form benzoic acid derivatives.
Reduction: The pyrrolidine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives, such as 2-(3-pyrrolidinylmethyl)benzoic acid.
Reduction: Piperidine derivatives, such as 2-(3-piperidinylmethyl)benzoic acid.
Substitution: Amides, amines, or other substituted benzoate esters.
科学的研究の応用
Chemistry: Methyl 2-(3-pyrrolidinylmethyl)benzoate hydrochloride is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique structure makes it a valuable building block for complex molecular architectures.
Biology: The compound has been studied for its potential biological activities, including its role as a ligand for certain receptors and enzymes. It may also be used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore the medicinal properties of this compound, particularly in the treatment of neurological disorders and pain management. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals, agrochemicals, and other industrial applications. Its versatility and reactivity make it a valuable component in various chemical processes.
作用機序
The mechanism by which Methyl 2-(3-pyrrolidinylmethyl)benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can act as a chiral center, influencing the compound's binding affinity to receptors and enzymes. The benzoate ester group may participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity.
Molecular Targets and Pathways:
Receptors: The compound may bind to neurotransmitter receptors, modulating their activity.
Enzymes: It can inhibit or activate certain enzymes involved in metabolic pathways.
Pathways: The compound may influence signaling pathways related to pain perception, inflammation, and other physiological processes.
類似化合物との比較
Nicotine: Another compound with a pyrrolidine ring, used primarily as a stimulant and in insecticides.
Piperidine derivatives: Compounds similar to the reduced form of Methyl 2-(3-pyrrolidinylmethyl)benzoate hydrochloride, used in various chemical syntheses.
Benzoic acid derivatives: Compounds with similar benzoate ester groups, used in food preservatives and pharmaceuticals.
Uniqueness: this compound stands out due to its specific combination of a benzoate ester and a pyrrolidine ring, which provides unique chemical and biological properties. Its ability to interact with multiple molecular targets and participate in various chemical reactions makes it a versatile compound with broad applications.
特性
IUPAC Name |
methyl 2-(pyrrolidin-3-ylmethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-5-3-2-4-11(12)8-10-6-7-14-9-10;/h2-5,10,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBNTTXNUONHDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid](/img/structure/B1486614.png)


![N-[2-(4-fluorophenyl)ethyl]oxan-4-amine](/img/structure/B1486617.png)
![3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B1486619.png)



![N-[(2,4-dichlorophenyl)methyl]oxan-4-amine](/img/structure/B1486628.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]oxan-4-amine](/img/structure/B1486630.png)
![2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside](/img/structure/B1486635.png)
![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1486636.png)

